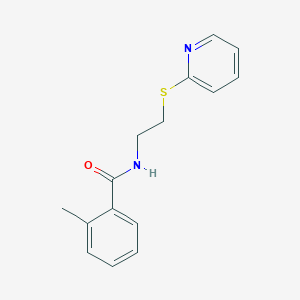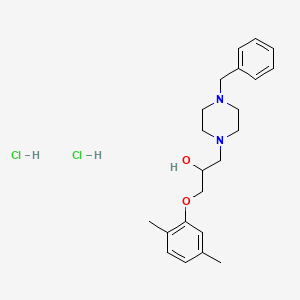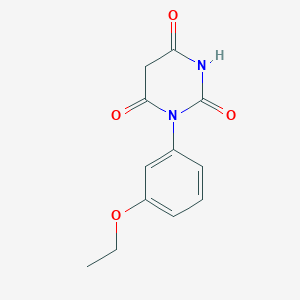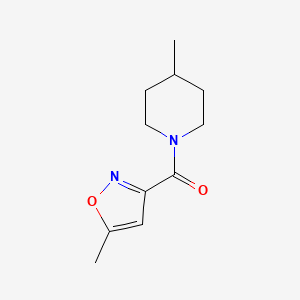
2-methyl-N-(2-pyridin-2-ylsulfanylethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-(2-pyridin-2-ylsulfanylethyl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with a 2-methyl group and a 2-pyridin-2-ylsulfanylethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-pyridin-2-ylsulfanylethyl)benzamide typically involves the reaction of ortho-toluylchloride with 2-amino-4-picoline. The process includes the following steps:
Formation of ortho-carbonyl isothiocyanate: Ortho-toluylchloride reacts with potassium thiocyanate in acetone to form ortho-carbonyl isothiocyanate.
Condensation Reaction: The ortho-carbonyl isothiocyanate is then condensed with 2-amino-4-picoline to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-N-(2-pyridin-2-ylsulfanylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride
Eigenschaften
IUPAC Name |
2-methyl-N-(2-pyridin-2-ylsulfanylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-12-6-2-3-7-13(12)15(18)17-10-11-19-14-8-4-5-9-16-14/h2-9H,10-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAXWEKROOHUIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCSC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]di(2-thiophenecarboxamide)](/img/structure/B4948490.png)
![4-[(2,4-difluorobenzyl)oxy]-4-oxobutanoic acid](/img/structure/B4948503.png)
![(2Z)-5-methyl-2-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B4948505.png)
![2-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzonitrile](/img/structure/B4948509.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]pyridazine](/img/structure/B4948519.png)

![2-[Bis(5-methylfuran-2-yl)methyl]-4-methyl-6-nitrophenol](/img/structure/B4948531.png)
![2-(piperazin-1-yl)-N-[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]ethanamine](/img/structure/B4948536.png)
![(3Z)-5-bromo-3-[2-(quinolin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4948539.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B4948547.png)


![2-[(1-benzyl-5-methoxy-1H-benzimidazol-2-yl)thio]-1-(3,4-dimethoxyphenyl)ethanone hydrobromide](/img/structure/B4948567.png)

